molecular formula C10H12Cl3NO B1388801 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride CAS No. 1185298-23-0

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride

Cat. No. B1388801
CAS RN: 1185298-23-0
M. Wt: 268.6 g/mol
InChI Key: GRHALAVOIZSMES-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1185298-23-0 . It has a molecular weight of 268.57 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . The molecular formula is C10H12Cl3NO .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 268.57 . The molecular formula is C10H12Cl3NO .

Scientific Research Applications

3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride has been used in a variety of scientific research applications. Its properties, such as its solubility in water, make it useful for biochemical and physiological studies. This compound has also been used in laboratory experiments to study the effects of various compounds on cells and organisms.

Mechanism of Action

The exact mechanism of action of 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is not fully understood. However, it is believed that this compound binds to and activates certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body. This compound has also been shown to have an effect on the central nervous system, which can lead to changes in behavior and cognition.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is relatively easy to synthesize and is soluble in water, ethanol, and other organic solvents. This makes it easy to use in laboratory experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of various compounds on cells and organisms.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a synthetic compound and has not been extensively studied, so its effects on cells and organisms are not fully understood. Additionally, this compound has been shown to have some side effects, such as changes in behavior and cognition. Therefore, caution should be exercised when using this compound in laboratory experiments.

Future Directions

There are several potential future directions for 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride research. One potential direction is to further study the biochemical and physiological effects of this compound on cells and organisms. Additionally, research could be done to better understand the mechanism of action of this compound and its effects on the central nervous system. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.

Safety and Hazards

The safety information available indicates that 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(2,4-dichlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHALAVOIZSMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663054
Record name 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185298-23-0
Record name 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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